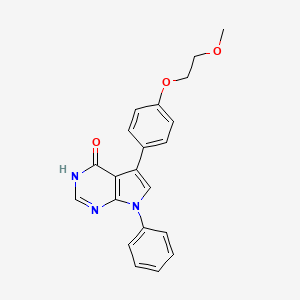
Domainex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Domainex is a leading integrated drug discovery contract research organization that provides innovative solutions for pharmaceutical, biotech, academic, and patient foundation organizations globally. The compound “this compound” refers to the proprietary technologies and methodologies developed by the company to facilitate drug discovery and development.
Méthodes De Préparation
Domainex employs various synthetic routes and reaction conditions to generate target molecules. These include:
Heterocyclic chemistry: Synthesis of heterocyclic compounds.
Asymmetric synthesis: Methods to create chiral molecules.
Microwave-assisted synthesis: Utilization of microwave energy to accelerate chemical reactions.
Flow chemistry: Continuous flow processes for efficient synthesis.
Ozonolysis: Cleavage of alkenes using ozone.
Photochemistry: Reactions induced by ultraviolet or blue-light LED.
Solid-supported (resin) chemistry: Use of solid supports for synthesis.
Hydrogenation: Reduction of compounds using hydrogen gas.
Preparation of organometallic and organophosphorus compounds: Synthesis involving metal and phosphorus elements.
Analyse Des Réactions Chimiques
Domainex compounds undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common reagents and conditions: Include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Major products: Depend on the specific reaction but can include alcohols, ketones, and amines.
Applications De Recherche Scientifique
Domainex compounds have a wide range of scientific research applications:
Chemistry: Used in synthetic chemistry for the development of new molecules.
Biology: Employed in biochemical assays and protein production.
Medicine: Integral in drug discovery and development, particularly in identifying hits and optimizing leads.
Mécanisme D'action
The mechanism of action of Domainex compounds involves:
Molecular targets: Proteins, enzymes, and receptors.
Pathways involved: Modulation of biochemical pathways to achieve desired pharmacological effects.
Mechanistic studies: Include competitive, non-competitive, mixed, and uncompetitive inhibition modes, as well as kinetics and reversibility studies.
Comparaison Avec Des Composés Similaires
Domainex compounds are unique due to their proprietary technologies and methodologies. Similar compounds include:
Fragment-based drug design (FBDD) compounds: Utilized in identifying hits against target proteins.
High-throughput screening (HTS) compounds: Employed in large-scale screening for potential drug candidates.
Virtual screening compounds: Assessed computationally for their potential to bind to target proteins.
This compound’s approach combines these methodologies to provide a comprehensive and efficient drug discovery process, setting it apart from other compounds and technologies in the field.
Propriétés
IUPAC Name |
5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSHFOGORKZNNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

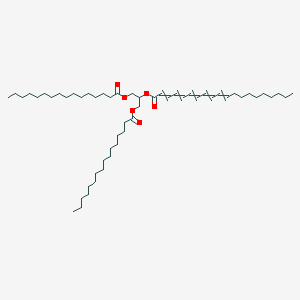
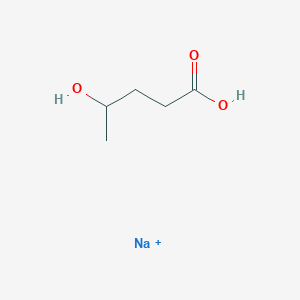
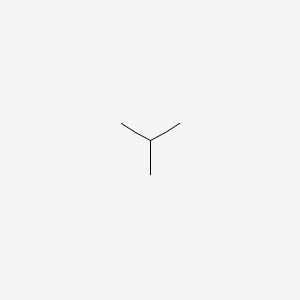
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10815327.png)
![(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B10815332.png)


![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B10815345.png)
![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B10815349.png)
![3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B10815350.png)
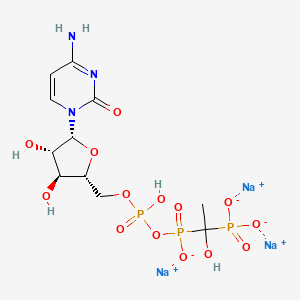

![4-hydroxy-1-[2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815369.png)
